molecular formula C7H11ClN2 B8036914 2-(chloromethyl)-1-ethyl-4-methyl-1H-imidazole

2-(chloromethyl)-1-ethyl-4-methyl-1H-imidazole

Cat. No.: B8036914
M. Wt: 158.63 g/mol
InChI Key: KESMXXPCBMOWRO-UHFFFAOYSA-N
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Description

2-(chloromethyl)-1-ethyl-4-methyl-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound features a chloromethyl group at position 2, an ethyl group at position 1, and a methyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1-ethyl-4-methyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-ethyl-4-methyl-1H-imidazole.

    Chloromethylation: The chloromethylation of 1-ethyl-4-methyl-1H-imidazole is achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the chloromethyl group at position 2.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-1-ethyl-4-methyl-1H-imidazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, making it susceptible to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under mild heating conditions.

    Oxidation: Potassium permanganate in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous

Properties

IUPAC Name

2-(chloromethyl)-1-ethyl-4-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-3-10-5-6(2)9-7(10)4-8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESMXXPCBMOWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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